3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a bromothiophene moiety linked to a pyrazole ring through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a series of reactions including hydrazinolysis and condensation with 4-ethylbenzaldehyde to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-bromothiophene: A simpler compound with similar structural features but lacking the pyrazole and carbohydrazide moieties.
4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: Another compound with a bromothiophene core but different functional groups.
{[(5-bromothiophen-2-yl)methylidene]amino}thiourea: Shares the bromothiophene moiety but has a different overall structure.
Uniqueness
What sets 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its combination of the bromothiophene and pyrazole rings, which confer unique chemical and biological properties
Properties
CAS No. |
303107-02-0 |
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Molecular Formula |
C17H15BrN4OS |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-11-3-5-12(6-4-11)10-19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)24-15/h3-10H,2H2,1H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
YTZYSQLQQVDLNQ-VXLYETTFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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